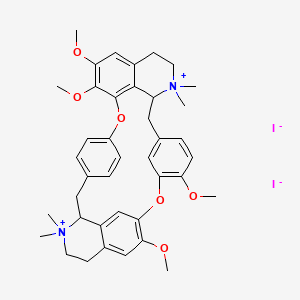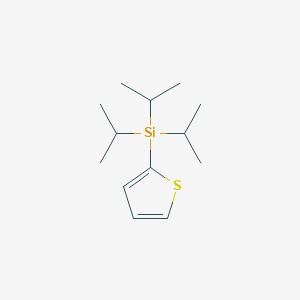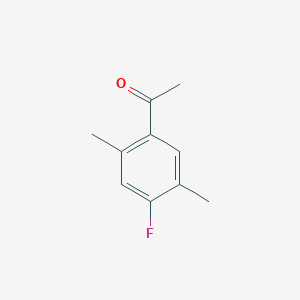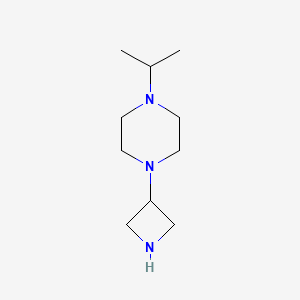
Dimethyl ether tubocurarine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl ether tubocurarine iodide is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in anesthesia. This compound is characterized by the presence of dimethyl ether groups and iodide ions, which modify its pharmacological properties compared to its parent compound, tubocurarine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ether tubocurarine iodide involves the methylation of tubocurarine chloride. The process typically includes treating tubocurarine chloride with two molecular equivalents of sodium hydroxide and then with two molecular equivalents of methyl iodide in a methanol solution. The solution is then evaporated, and acetone is added to precipitate the product, which is repeatedly extracted with boiling acetone. The final product is obtained as a white to pale yellow crystalline residue, which is recrystallized from an ethanol/ether mixture .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl ether tubocurarine iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Dimethyl ether tubocurarine iodide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of etherification on the pharmacological properties of alkaloids.
Biology: It is used in studies related to neuromuscular blocking agents and their mechanisms of action.
Medicine: It has been used as a muscle relaxant in anesthesia, particularly in thoracic surgery.
Mechanism of Action
Dimethyl ether tubocurarine iodide exerts its effects by inhibiting the activity of acetylcholine at the neuromuscular junction. It acts as a competitive antagonist at post-synaptic nicotinic receptors, preventing depolarization and subsequent muscle contraction. This mechanism is similar to that of tubocurarine but with modified pharmacokinetics due to the presence of dimethyl ether groups .
Comparison with Similar Compounds
Tubocurarine chloride: The parent compound with similar neuromuscular blocking effects.
Dimethyl ether of l-bebeerine dimethochloride: Another compound with prolonged curarizing action.
Dibenzyl ether of d-tubocurarine iodide: A compound with reduced activity compared to dimethyl ether tubocurarine iodide.
Properties
Molecular Formula |
C40H48I2N2O6 |
|---|---|
Molecular Weight |
906.6 g/mol |
IUPAC Name |
9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide |
InChI |
InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2 |
InChI Key |
DIGFQJFCDPKEPF-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)


![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)


![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)


![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
